molecular formula C10H10Br2O B2411408 2-Bromo-1-(4-bromo-3,5-dimethylphenyl)ethanone CAS No. 1823420-53-6

2-Bromo-1-(4-bromo-3,5-dimethylphenyl)ethanone

Cat. No.: B2411408
CAS No.: 1823420-53-6
M. Wt: 305.997
InChI Key: AJIKWDMSHSXCND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(4-bromo-3,5-dimethylphenyl)ethanone is an organic compound with the molecular formula C10H10Br2O. This compound is characterized by the presence of two bromine atoms and a ketone functional group attached to a phenyl ring substituted with two methyl groups. It is commonly used in organic synthesis and has various applications in scientific research.

Scientific Research Applications

2-Bromo-1-(4-bromo-3,5-dimethylphenyl)ethanone has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is studied for its potential biological activities and is used in the development of new drugs.

    Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

    Biological Research: The compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.

Safety and Hazards

The safety data sheet for a similar compound, “2-Bromo-1-(3,4-dimethylphenyl)ethanone”, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-bromo-3,5-dimethylphenyl)ethanone typically involves the bromination of 1-(4-bromo-3,5-dimethylphenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature and stirring the mixture until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-bromo-3,5-dimethylphenyl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

Major Products Formed

    Substitution: Substituted ethanones with various functional groups.

    Reduction: 1-(4-bromo-3,5-dimethylphenyl)ethanol.

    Oxidation: 4-bromo-3,5-dimethylbenzoic acid.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-bromo-3,5-dimethylphenyl)ethanone involves its interaction with various molecular targets. The bromine atoms and the ketone group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(3,4-dimethylphenyl)ethanone
  • 2-Bromo-1-(2,4-dimethylphenyl)ethanone
  • 2-Bromo-1-(4-ethoxy-3,5-dimethylphenyl)ethanone

Uniqueness

2-Bromo-1-(4-bromo-3,5-dimethylphenyl)ethanone is unique due to the presence of two bromine atoms and the specific substitution pattern on the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and scientific research.

Properties

IUPAC Name

2-bromo-1-(4-bromo-3,5-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O/c1-6-3-8(9(13)5-11)4-7(2)10(6)12/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIKWDMSHSXCND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.